molecular formula C8H2F6O B2739380 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone CAS No. 1092712-19-0

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone

Cat. No. B2739380
CAS RN: 1092712-19-0
M. Wt: 228.093
InChI Key: ZPDGQFMOKUFGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone, commonly known as TFE, is a chemical compound that is widely used in scientific research. TFE is a colorless liquid that has a unique chemical structure, which makes it an important tool for researchers in various fields.

Mechanism of Action

TFE is known to induce protein folding and stabilize the secondary structure of proteins. It also has an effect on the hydrogen bonding network of proteins, which can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
TFE has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. TFE has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

TFE has several advantages in lab experiments. It is a highly polar solvent that can dissolve both polar and nonpolar compounds. It is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, TFE can be expensive and difficult to handle due to its high reactivity and volatility.

Future Directions

There are several future directions for research on TFE. One area of research is the development of new synthesis methods for TFE that are more efficient and cost-effective. Another area of research is the study of TFE's effects on different types of cancer cells and its potential as a cancer treatment. Additionally, there is potential for TFE to be used in the development of new drugs and therapies for various diseases.

Synthesis Methods

TFE can be synthesized by the reaction of 2,4,6-trifluorophenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction produces TFE as a major product with a high yield.

Scientific Research Applications

TFE is widely used in scientific research due to its unique properties. It is commonly used as a solvent in various chemical reactions and as a co-solvent in peptide synthesis. TFE is also used as a denaturant in protein studies and in the study of protein folding.

properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDGQFMOKUFGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.